molecular formula C20H22N4O3 B10879970 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

Cat. No.: B10879970
M. Wt: 366.4 g/mol
InChI Key: WFWVRUNOMDOOCL-UHFFFAOYSA-N
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Description

N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide is a complex organic compound that features a unique structure combining an indole core, a furohydrazide moiety, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole intermediate.

    Formation of the Furohydrazide Moiety: The furohydrazide moiety can be synthesized by reacting furfural with hydrazine hydrate, followed by cyclization under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the indole-azepane intermediate with the furohydrazide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products Formed

    Oxidation Products: Oxo derivatives of the compound.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity, while the furohydrazide moiety could contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N’~2~-[1-(1-Piperidinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide: Similar structure but with a piperidine ring instead of an azepane ring.

    N’~2~-[1-(1-Morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

N’~2~-[1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-furohydrazide is unique due to the presence of the azepane ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness could translate to better efficacy or reduced side effects in potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]iminofuran-2-carboxamide

InChI

InChI=1S/C20H22N4O3/c25-19(17-10-7-13-27-17)22-21-18-15-8-3-4-9-16(15)24(20(18)26)14-23-11-5-1-2-6-12-23/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2

InChI Key

WFWVRUNOMDOOCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4

Origin of Product

United States

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